molecular formula C19H17FN2O4S2 B257572 N-[3-ethyl-5-(4-methoxybenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]-4-fluorobenzenesulfonamide

N-[3-ethyl-5-(4-methoxybenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]-4-fluorobenzenesulfonamide

Numéro de catalogue B257572
Poids moléculaire: 420.5 g/mol
Clé InChI: VPGVZFBSEYBQER-HATACVMWSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[3-ethyl-5-(4-methoxybenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]-4-fluorobenzenesulfonamide, also known as FABP4 inhibitor, is a synthetic compound that has been widely studied for its potential therapeutic applications. This compound has been found to have a high affinity for the fatty acid binding protein 4 (FABP4), a protein that plays a key role in lipid metabolism and inflammation. In

Mécanisme D'action

N-[3-ethyl-5-(4-methoxybenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]-4-fluorobenzenesulfonamide works by binding to the N-[3-ethyl-5-(4-methoxybenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]-4-fluorobenzenesulfonamide protein, which is primarily expressed in adipocytes and macrophages. By inhibiting N-[3-ethyl-5-(4-methoxybenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]-4-fluorobenzenesulfonamide, this compound can reduce the uptake and storage of fatty acids in adipocytes, leading to increased insulin sensitivity and reduced inflammation.
Biochemical and Physiological Effects:
Studies have shown that N-[3-ethyl-5-(4-methoxybenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]-4-fluorobenzenesulfonamide can have a variety of biochemical and physiological effects. These include:
- Increased insulin sensitivity: Inhibition of N-[3-ethyl-5-(4-methoxybenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]-4-fluorobenzenesulfonamide can lead to increased insulin sensitivity, which can be beneficial in the treatment of diabetes and other metabolic disorders.
- Reduced inflammation: N-[3-ethyl-5-(4-methoxybenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]-4-fluorobenzenesulfonamide is also involved in the regulation of inflammatory pathways. Inhibition of N-[3-ethyl-5-(4-methoxybenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]-4-fluorobenzenesulfonamide can reduce the production of pro-inflammatory cytokines and chemokines, leading to reduced inflammation.
- Reduced atherosclerosis: Studies have shown that N-[3-ethyl-5-(4-methoxybenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]-4-fluorobenzenesulfonamide inhibition can reduce the development of atherosclerosis, a condition characterized by the buildup of plaque in the arteries.
- Reduced cancer growth: N-[3-ethyl-5-(4-methoxybenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]-4-fluorobenzenesulfonamide has been shown to play a role in the growth and proliferation of cancer cells. Inhibition of N-[3-ethyl-5-(4-methoxybenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]-4-fluorobenzenesulfonamide can reduce the growth of cancer cells and increase their sensitivity to chemotherapy.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of N-[3-ethyl-5-(4-methoxybenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]-4-fluorobenzenesulfonamide is its specificity for N-[3-ethyl-5-(4-methoxybenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]-4-fluorobenzenesulfonamide. This compound has been shown to have a high affinity for N-[3-ethyl-5-(4-methoxybenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]-4-fluorobenzenesulfonamide, with minimal off-target effects. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which can make it difficult to use in certain experiments.

Orientations Futures

There are several potential future directions for research on N-[3-ethyl-5-(4-methoxybenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]-4-fluorobenzenesulfonamide. These include:
- Development of more soluble analogs: One potential direction for future research is the development of more soluble analogs of this compound, which could make it easier to use in experiments.
- Investigation of combination therapies: N-[3-ethyl-5-(4-methoxybenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]-4-fluorobenzenesulfonamide inhibition has been shown to have potential therapeutic effects in a variety of diseases. Future research could investigate the potential benefits of combining N-[3-ethyl-5-(4-methoxybenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]-4-fluorobenzenesulfonamide inhibition with other therapies, such as statins or anti-inflammatory drugs.
- Development of more potent inhibitors: While N-[3-ethyl-5-(4-methoxybenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]-4-fluorobenzenesulfonamide has shown promise as a N-[3-ethyl-5-(4-methoxybenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]-4-fluorobenzenesulfonamide inhibitor, there is still room for improvement in terms of potency. Future research could focus on the development of more potent inhibitors with improved therapeutic potential.

Méthodes De Synthèse

The synthesis of N-[3-ethyl-5-(4-methoxybenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]-4-fluorobenzenesulfonamide involves the reaction of 4-fluorobenzenesulfonyl chloride with 3-ethyl-4-methoxybenzaldehyde in the presence of triethylamine. The resulting product is then reacted with thiourea to form the thiazolidinone ring. The final product is obtained by reacting the intermediate with ammonium hydroxide.

Applications De Recherche Scientifique

N-[3-ethyl-5-(4-methoxybenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]-4-fluorobenzenesulfonamide has been extensively studied for its potential therapeutic applications. One of the main areas of research has been its role as a N-[3-ethyl-5-(4-methoxybenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]-4-fluorobenzenesulfonamide inhibitor. N-[3-ethyl-5-(4-methoxybenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]-4-fluorobenzenesulfonamide is a protein that plays a key role in lipid metabolism and inflammation. Inhibition of N-[3-ethyl-5-(4-methoxybenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]-4-fluorobenzenesulfonamide has been shown to have potential therapeutic effects in a variety of diseases, including obesity, diabetes, atherosclerosis, and cancer.

Propriétés

Nom du produit

N-[3-ethyl-5-(4-methoxybenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]-4-fluorobenzenesulfonamide

Formule moléculaire

C19H17FN2O4S2

Poids moléculaire

420.5 g/mol

Nom IUPAC

(NE)-N-[(5Z)-3-ethyl-5-[(4-methoxyphenyl)methylidene]-4-oxo-1,3-thiazolidin-2-ylidene]-4-fluorobenzenesulfonamide

InChI

InChI=1S/C19H17FN2O4S2/c1-3-22-18(23)17(12-13-4-8-15(26-2)9-5-13)27-19(22)21-28(24,25)16-10-6-14(20)7-11-16/h4-12H,3H2,1-2H3/b17-12-,21-19+

Clé InChI

VPGVZFBSEYBQER-HATACVMWSA-N

SMILES isomérique

CCN\1C(=O)/C(=C/C2=CC=C(C=C2)OC)/S/C1=N/S(=O)(=O)C3=CC=C(C=C3)F

SMILES

CCN1C(=O)C(=CC2=CC=C(C=C2)OC)SC1=NS(=O)(=O)C3=CC=C(C=C3)F

SMILES canonique

CCN1C(=O)C(=CC2=CC=C(C=C2)OC)SC1=NS(=O)(=O)C3=CC=C(C=C3)F

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.